Cas no 109292-68-4 (3-(dihexylamino)phenol)

3-(dihexylamino)phenol structure
3-(dihexylamino)phenol structure
Product Name:3-(dihexylamino)phenol
CAS No:109292-68-4
MF:C18H31NO
MW:277.444845438004
CID:1187126
PubChem ID:15375355
Update Time:2025-04-20

3-(dihexylamino)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(dihexylamino)phenol
    • 3-(di-n-hexylamino)phenol
    • Phenol, 3-(dihexylamino)-
    • SureCN7793517
    • CTK0G2475
    • 3-(N,N-di-n-hexylamino)phenol
    • ACMC-20mc5z
    • 3-Dihexylamino-phenol
    • 3-N,N-dihexylaminophenol
    • AGN-PC-00P1HT
    • 3-(di-n-hexylamino)phenol; Phenol, 3-(dihexylamino)-; SureCN7793517; CTK0G2475; 3-(N,N-di-n-hexylamino)phenol; ACMC-20mc5z; 3-Dihexylamino-phenol; 3-N,N-dihexylaminophenol; AGN-PC-00P1HT;
    • SCHEMBL7793517
    • 109292-68-4
    • DTXSID00572151
    • Inchi: 1S/C18H31NO/c1-3-5-7-9-14-19(15-10-8-6-4-2)17-12-11-13-18(20)16-17/h11-13,16,20H,3-10,14-15H2,1-2H3
    • InChI Key: SEHVPZNDRDSGGQ-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)N(CCCCCC)CCCCCC

Computed Properties

  • Exact Mass: 291.25639
  • Monoisotopic Mass: 277.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 11
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

3-(dihexylamino)phenol Related Literature

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